N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide
Overview
Description
N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide is an organic compound that features a bromophenyl group and a tert-butylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide typically involves the reaction of 4-bromophenylamine with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of automated systems for reagent addition and product isolation .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include sulfonic acids or sulfonate esters.
Reduction Reactions: Products include amines or other reduced forms of the sulfonamide.
Scientific Research Applications
N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-tert-butylbenzenesulfonyl chloride
- N-(4-bromophenyl)-4-tert-butylbenzenesulfonic acid
- N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and tert-butylbenzenesulfonamide groups allows for versatile applications in various fields .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(2,3)12-4-10-15(11-5-12)21(19,20)18-14-8-6-13(17)7-9-14/h4-11,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVKCIXABGKYNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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